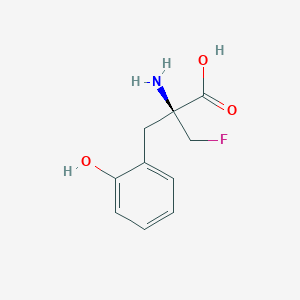![molecular formula C10H11NO3 B14859198 1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone is a chemical compound that features a pyridine ring substituted with a dioxolane moiety and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone typically involves the reaction of 2-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and pyridine moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine: Similar structure but lacks the ethanone group.
1-(2-Pyridyl)ethanone: Contains the ethanone group but lacks the dioxolane ring.
2-(Pyridin-2-yl)ethanol: Features a hydroxyl group instead of the ethanone group.
Uniqueness
1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone is unique due to the combination of the dioxolane ring and the ethanone group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H11NO3/c1-7(12)9-3-2-8(6-11-9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
UXQJQELUKBZNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


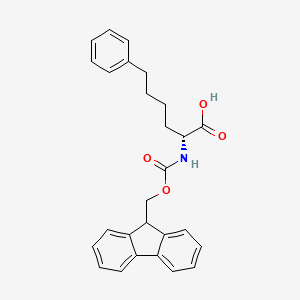
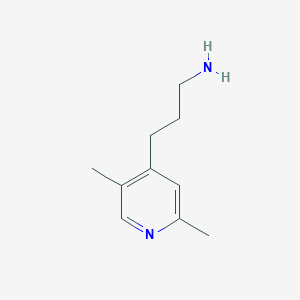
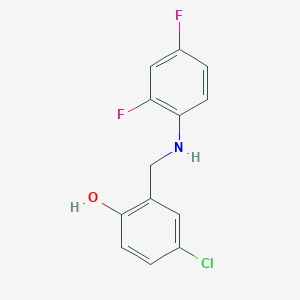
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
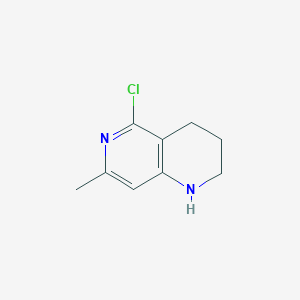
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)
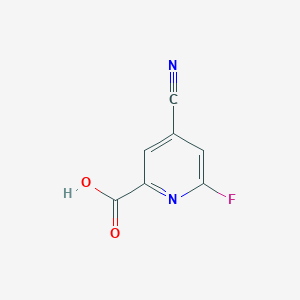
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
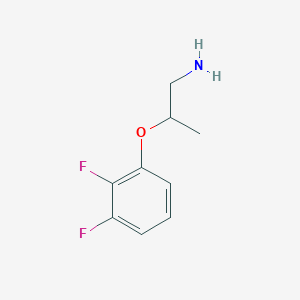
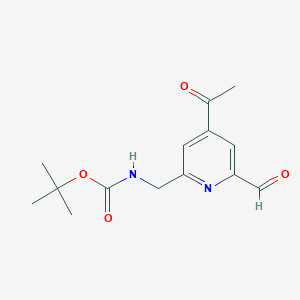
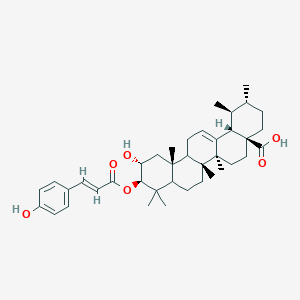
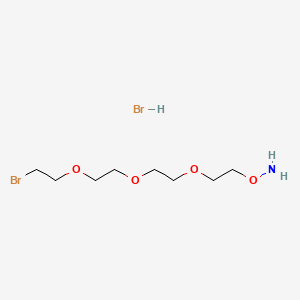
![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)
